Potassium Titanium Oxalate Dihydrate

Descripción general

Descripción

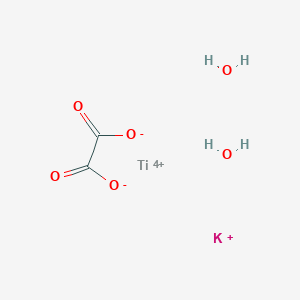

Potassium titanium oxalate dihydrate (PTOX), with the chemical formula C₄K₂O₉Ti·2H₂O and molecular weight 354.13 g/mol, is a coordination complex of titanium(IV) oxalate and potassium. It appears as a colorless crystalline powder, soluble in water, and is widely utilized in industrial and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium Titanium Oxalate Dihydrate can be synthesized by reacting potassium oxalate with titanium oxalate in an aqueous solution. The reaction typically involves mixing equimolar amounts of potassium oxalate and titanium oxalate in water, followed by crystallization to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of potassium oxalate and titanium oxalate under specific temperature and pH conditions. The resulting solution is then subjected to crystallization and drying processes to yield the dihydrate form .

Análisis De Reacciones Químicas

Types of Reactions: Potassium Titanium Oxalate Dihydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions to form titanium dioxide.

Substitution: It can participate in substitution reactions where the oxalate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reactions typically involve oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.

Major Products:

Oxidation: Titanium dioxide (TiO2)

Reduction: Titanium dioxide (TiO2)

Substitution: Various titanium complexes depending on the ligands used.

Aplicaciones Científicas De Investigación

Catalytic Applications

Organic Synthesis

Potassium Titanium Oxalate Dihydrate serves as an effective catalyst in organic synthesis, particularly in the synthesis of chromene derivatives through a three-component condensation reaction involving aromatic aldehydes, malononitrile, and resorcinol or naphthol. This reaction benefits from PTO's solubility, allowing for easy separation post-reaction, enhancing the efficiency of the synthesis process .

Table 1: Summary of Catalytic Reactions Involving PTO

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| Three-component condensation | Aromatic aldehydes, malononitrile, resorcinol | Chromene derivatives | |

| Oxidation of aromatic compounds | Aromatic compounds | Carboxylic acids |

Environmental Applications

Water Treatment

Recent studies have highlighted the potential of this compound as a coagulant for removing heavy metals from drinking water. Specifically, it has been shown to effectively remove arsenic and cadmium through complexation with hydrous titanium oxide formed during the treatment process. The study indicates that the efficiency of removal is significantly influenced by factors such as pH and the dosage of PTO .

Table 2: Heavy Metal Removal Efficiency Using PTO

| Heavy Metal | Initial Concentration (µg/L) | Dosage of PTO (mg/L) | pH Level | Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Arsenic | 500 | 40 | 9 | 85.6 | |

| Cadmium | 500 | Varies | Varies | Significant interaction noted |

Nanoparticle Synthesis

This compound is also utilized as a precursor for synthesizing titanium dioxide (TiO₂) nanoparticles. The process involves thermal decomposition of PTO, which can be optimized to produce TiO₂ with desirable properties for various applications including photocatalysis and solar energy conversion .

Surface Modification Techniques

Plasma Electrolytic Oxidation (PEO)

PTO has been explored as an electrolyte in PEO processes to enhance the surface properties of aluminum alloys by forming a titanium dioxide layer. This treatment improves corrosion resistance and wear resistance, making it beneficial for industrial applications where durability is essential .

Material Science Applications

In material science, this compound is used in the preparation of passivating layers on metal surfaces. It interacts with polymers containing acid groups and titanium or zirconium compounds, contributing to enhanced material properties .

Case Studies

-

Case Study 1: Water Treatment Efficiency

A study conducted on the use of this compound in water treatment demonstrated its effectiveness in reducing arsenic levels from contaminated sources. The researchers found optimal conditions at a pH of 9 and a PTO dosage of 40 mg/L, achieving over 85% removal efficiency. -

Case Study 2: Synthesis of TiO₂ Nanoparticles

Research focusing on the thermal decomposition of this compound revealed that controlling heating rates can significantly influence the size and morphology of synthesized titanium dioxide nanoparticles, which are crucial for their application in photocatalysis.

Mecanismo De Acción

The mechanism of action of Potassium Titanium Oxalate Dihydrate involves its ability to act as a catalyst and participate in redox reactions. The compound’s titanium center can undergo oxidation and reduction, facilitating various chemical transformations. In biological applications, titanium dioxide nanoparticles derived from this compound can generate reactive oxygen species under light irradiation, which can damage microbial cells or cancer cells .

Comparación Con Compuestos Similares

Calcium Oxalate Dihydrate (COD)

Research Findings:

- COD is linked to inflammasome activation in Alzheimer’s disease, whereas PTOX-derived TiO₂ in PEO coatings exhibits photocatalytic properties for environmental applications .

Potassium Oxalate Monohydrate (K₂C₂O₄·H₂O)

Key Differences:

- While both are potassium-oxalate salts, PTOX’s titanium center enables catalytic and photoactive functionalities absent in potassium oxalate monohydrate .

Titanium Dioxide (TiO₂)

Research Insights:

- PTOX-derived TiO₂ in PEO coatings exhibits enhanced homogeneity and photoactivity compared to commercial TiO₂ nanoparticles, which may aggregate .

Potassium Titanium Fluoride (K₂TiF₆)

Functional Contrast:

- PTOX’s oxalate ligands enable chelation with metal ions, making it superior for analytical and catalytic applications compared to fluoride-based analogs .

Actividad Biológica

Potassium Titanium Oxalate Dihydrate (K2TiO(C2O4)2·2H2O) is an inorganic compound that has garnered attention for its diverse applications in chemistry, biology, and materials science. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential therapeutic applications, and environmental implications.

- Molecular Formula : C4K2O9Ti·2H2O

- Molar Mass : Approximately 390.12 g/mol

- Appearance : White crystalline powder, freely soluble in water

Catalytic Properties

This compound serves primarily as a catalyst in various organic syntheses. It facilitates chemical reactions by providing a surface for reactants to interact more effectively. For example, it has been utilized in synthesizing chromene derivatives through a three-component condensation reaction involving aromatic aldehydes, malononitrile, and resorcinol or naphthol .

Biochemical Interactions

The compound interacts with biomolecules during biochemical reactions, enhancing the efficiency of processes such as drug synthesis and functionalization of materials. Its role as an electrolyte in plasma electrolytic oxidation (PEO) processes allows for the creation of titanium dioxide (TiO2) layers on aluminum alloys.

Antimicrobial Properties

Recent studies have indicated that titanium compounds exhibit antimicrobial properties. While specific research on this compound's antimicrobial effects is limited, related titanium(IV) complexes have shown promising results against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . The bacteriostatic activity is attributed to the acidification and dissociation of these compounds during digestion, releasing bioactive titanium species.

Heavy Metal Removal

This compound has been investigated for its efficacy in removing heavy metals from water. A study demonstrated that this compound could efficiently remove arsenic and cadmium from drinking water through complexation with hydrous titanium oxide and calcium oxalate formation . The removal efficiencies were significantly influenced by pH and the concentration of the compound used.

Research Findings and Case Studies

Applications in Industry and Medicine

- Chemical Synthesis : As a catalyst for organic reactions.

- Water Purification : Effective in treating contaminated water by removing heavy metals.

- Biomedical Research : Potential applications in drug delivery systems due to its interaction with biological molecules.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing PTOXD crystals?

PTOXD synthesis requires stoichiometric control of oxalic acid, titanium precursors (e.g., titanium butoxide), and potassium salts under acidic conditions. A typical protocol involves:

- Dissolving titanium precursors in oxalic acid solution (0.05–0.1 M) at 60–80°C .

- Adding potassium hydroxide dropwise to precipitate PTOXD, followed by recrystallization in water .

- Characterization via X-ray diffraction (XRD) for crystal structure validation and thermogravimetric analysis (TGA) to confirm dihydrate stability .

Q. How is PTOXD used to quantify hydrogen peroxide (H₂O₂) in experimental systems?

PTOXD forms a yellow peroxo-titanium complex with H₂O₂, enabling photometric quantification at 400 nm. Key steps include:

- Preparing a stock solution of 0.1 M PTOXD in 2 M sulfuric acid .

- Mixing 50 µL of sample with 200 µL stock, diluting 1:4 with PBS, and measuring absorbance .

- Calibration using H₂O₂ standards (0–500 µM) validated with KMnO₄ titration .

Note: Interference from nitrate/nitrite is negligible below 2 mM .

Q. What safety protocols are essential when handling PTOXD?

- Use PPE (gloves, goggles) due to its corrosive nature in acidic solutions .

- Store in airtight containers to prevent hydration loss, which alters reactivity .

- Neutralize waste with sodium bicarbonate before disposal to avoid oxalate toxicity .

Advanced Research Questions

Q. What challenges arise in using PTOXD for photocatalytic material synthesis?

PTOXD-derived TiO₂ catalysts face:

- Phase purity issues: Annealing conditions (400–600°C) must balance anatase/rutile ratios for optimal activity .

- Dopant incorporation: Co-doping with tungsten or bismuth requires precise calcination to avoid oxalate residue interference .

- Morphological control: Sol-gel methods using PTOXD precursors yield nanoporous structures, but aggregation occurs above 0.1 M precursor concentrations .

Q. How do unexpected PTOXD-derived crystals inform neurodegenerative disease research?

In Alzheimer’s disease (AD) studies, titanium dioxide crystals (likely from PTOXD degradation) were detected in entorhinal cortex tissues. Key implications:

- PTOXD may act as a titanium source in AD-associated crystal nucleation .

- Methodological refinement: Synchrotron micro-XRD is required to distinguish Ti-oxalate complexes from endogenous minerals .

Q. What role does PTOXD play in advanced oxidation processes (AOPs) for wastewater treatment?

PTOXD enhances AOPs via:

- Electrochemical H₂O₂ generation: Acts as a Ti precursor for WO₃/BiVO₄ photoanodes, achieving 120 µM H₂O₂/hr at pH 3 .

- Persulfate activation: TiO₂ nanoparticles from PTOXD degrade oxalate ligands, releasing sulfate radicals (SO₄•⁻) for pollutant breakdown .

Challenge: Competitive adsorption of oxalate on catalyst surfaces reduces efficiency by 15–20% .

Q. Methodological Best Practices

Propiedades

IUPAC Name |

potassium;oxalate;titanium(4+);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K.2H2O.Ti/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;2*1H2;/q;+1;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYUWUVATCWCES-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[K+].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4KO6Ti+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747908 | |

| Record name | potassium;oxalate;titanium(4+);dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-67-6 | |

| Record name | potassium;oxalate;titanium(4+);dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.